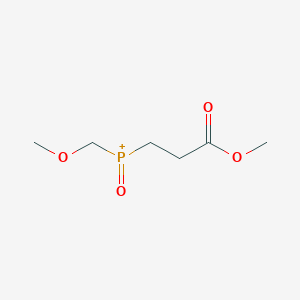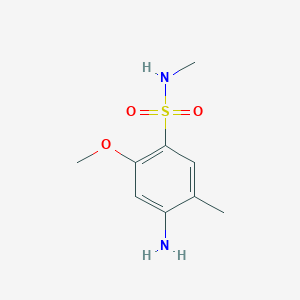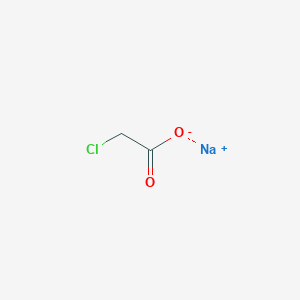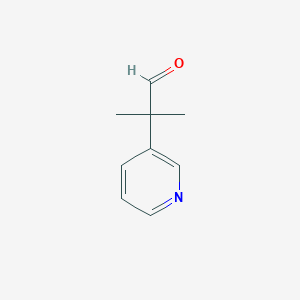
2-Methyl-2-(3-pyridinyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methylpyridines, which are similar to the requested compound, has been achieved via α-Methylation . This process was carried out using a simplified bench-top continuous flow setup, which allowed for a high degree of selectivity . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of similar compounds such as Propanal, 2-methyl-3-phenyl- has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The decomposition mechanism of propanal, a compound similar to the one , has been studied . The study found that propanal decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions .Wissenschaftliche Forschungsanwendungen
Antagonistic Effects on Metabotropic Glutamate Subtype 5 Receptor
2-Methyl-2-(3-pyridinyl)propanal derivatives, specifically 2-Methyl-6-(phenylethynyl)pyridine (MPEP), have been identified as potent noncompetitive antagonists for the metabotropic glutamate subtype 5 receptor (mGlu5). These compounds show potential in addressing anxiety disorders, as exemplified by the compound's efficacy in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).
Cognition-Enhancing Properties
Derivatives of 2-Methyl-2-(3-pyridinyl)propanal, such as ABT-089, demonstrate positive effects in cognitive enhancement and anxiolytic activity in both rodent and primate models. These properties, along with reduced activation of peripheral ganglionic type receptors, make such compounds promising candidates for treating cognitive disorders (Lin et al., 1997).
Anticancer Therapeutic Agent
Methylglyoxal, technically known as 2‐oxopropanal or pyruvaldehyde, shares structural similarities with 2-Methyl-2-(3-pyridinyl)propanal. It has been recognized for its anticancer properties and is used in cancer treatments. The compound's cytotoxic nature, ability to glycate, and crosslink macromolecules like proteins and DNA contribute to its efficacy as an anticancer drug (Chakraborty et al., 2014).
Pharmacological Characterization in Opioid Receptors
Compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) have been characterized for their high affinity and selectivity for κ-opioid receptors. These compounds exhibit potential for treating depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Activity
Certain derivatives of 2-Methyl-2-(3-pyridinyl)propanal have shown considerable antimicrobial activity against various bacteria and yeasts, suggesting potential for use in antimicrobial therapies (Abu-Youssef et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research and application of these types of compounds could involve the development of more efficient synthesis methods . For instance, the flow synthesis method used for 2-Methylpyridines represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Eigenschaften
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCNFBYBWCBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-pyridinyl)propanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

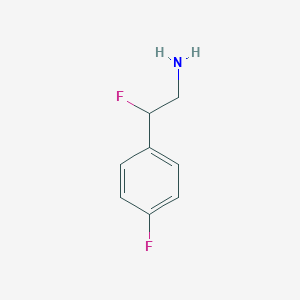
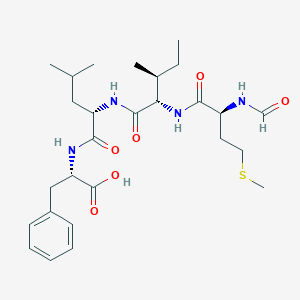

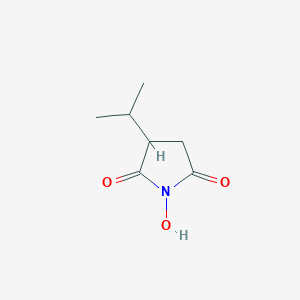
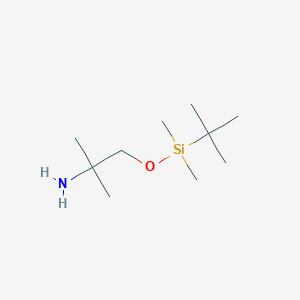
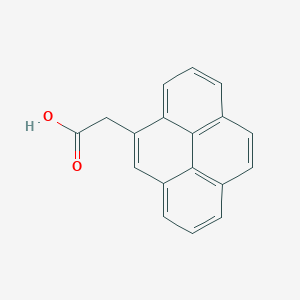
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
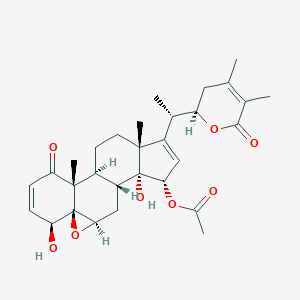
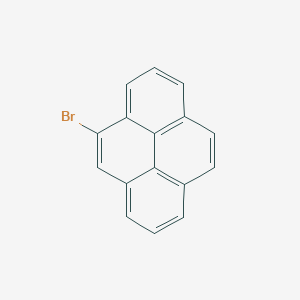

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
